molecular formula C32H25BrN4O3S B11974223 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide

3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide

Cat. No.: B11974223
M. Wt: 625.5 g/mol
InChI Key: PAOBWQHCHFRZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core. This core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The introduction of the bromine atom is usually achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS). The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated pyrroloquinoxaline with the benzamide moiety under suitable conditions .

Chemical Reactions Analysis

3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C32H25BrN4O3S

Molecular Weight

625.5 g/mol

IUPAC Name

3-bromo-N-[3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide

InChI

InChI=1S/C32H25BrN4O3S/c1-20-15-17-25(18-16-20)41(39,40)29-28-30(35-27-14-7-6-13-26(27)34-28)37(21(2)22-9-4-3-5-10-22)31(29)36-32(38)23-11-8-12-24(33)19-23/h3-19,21H,1-2H3,(H,36,38)

InChI Key

PAOBWQHCHFRZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)NC(=O)C6=CC(=CC=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.